molecular formula C13H14ClNO2 B13860562 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one

1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one

Cat. No.: B13860562
M. Wt: 251.71 g/mol
InChI Key: ZUBWLXSPKBNRLP-UHFFFAOYSA-N
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Description

1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one typically involves the reaction of 7-hydroxyquinolin-2(1H)-one with 4-chlorobutyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 4-chlorobutyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The hydroxyl group at the 7-position can undergo oxidation to form quinone derivatives or reduction to form hydroquinone derivatives.

    Condensation Reactions: The compound can participate in condensation reactions with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and amines. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products

    Substitution: Products include azido, thiocyanato, and amino derivatives.

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

Scientific Research Applications

1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one involves its interaction with various molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also inhibit enzymes involved in critical biochemical pathways, thereby exerting its antimicrobial and anticancer effects. The exact molecular targets and pathways may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxyquinolin-2(1H)-one: Lacks the 4-chlorobutyl group but shares the quinoline core structure.

    4-Chlorobutylquinoline: Lacks the hydroxyl group at the 7-position.

    Quinoline Derivatives: Various derivatives with different substituents at the 2, 4, and 7 positions.

Uniqueness

1-(4-Chlorobutyl)-7-hydroxyquinolin-2(1H)-one is unique due to the presence of both the 4-chlorobutyl group and the hydroxyl group at the 7-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in multiple scientific disciplines.

Properties

Molecular Formula

C13H14ClNO2

Molecular Weight

251.71 g/mol

IUPAC Name

1-(4-chlorobutyl)-7-hydroxyquinolin-2-one

InChI

InChI=1S/C13H14ClNO2/c14-7-1-2-8-15-12-9-11(16)5-3-10(12)4-6-13(15)17/h3-6,9,16H,1-2,7-8H2

InChI Key

ZUBWLXSPKBNRLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2CCCCCl)O

Origin of Product

United States

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